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Compound of Interest |

Compound Name: Undecylcyclohexane
CAS No.: 54105-66-7
Cat. No.: B1584076
- 7

CAS: 54105-66-7 | Formula: C17Hs4 | Molecular Weight: 238.46 g/mol

Executive Summary

Undecylcyclohexane is a high-molecular-weight alkylcycloalkane characterized by extreme
lipophilicity (LogP ~8.8) and negligible agueous solubility. Structurally comprising a saturated
cyclohexane ring fused to a C11 alkyl chain, it functions as a quintessential non-polar solvent
and lipophilic standard in drug development and materials science.

This guide provides a definitive technical analysis of its solubility behavior, thermodynamic
modeling, and experimental quantification. For researchers in drug discovery, it serves as a
critical model for evaluating the solubility of highly hydrophobic Active Pharmaceutical
Ingredients (APIs) and surfactant tail interactions.

Physicochemical Characterization

Understanding the solubility of undecylcyclohexane requires a precise analysis of its
structural properties. It is a liquid at room temperature, driven by weak Van der Waals forces
and a lack of hydrogen-bonding functional groups.

Table 1: Core Physicochemical Properties
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Property Value Technical Implication

Facilitates liquid-liquid

Physical State Colorless Liquid )
extraction workflows.
N ) High thermal stability; suitable
Boiling Point ~315°C (760 mmHg) ) )
for high-temp extractions.
Extreme hydrophobicity;
LogP (Octanol/Water) 8.8 — 8.9 (Est.) partitions almost exclusively
into lipid phases.
) Detectable via Refractive Index
Refractive Index ~1.45 ) o )
(RI) detectors if UV is inactive.
Less dense than water; forms
Density 0.82 g/mL the upper layer in biphasic
systems.
Critical: Lacks UV absorbance;
Chromophore None requires GC-FID or RI

detection.

Solubility Landscape

The solubility of undecylcyclohexane follows the "Like Dissolves Like" principle. Its solvation
is thermodynamically favorable in media dominated by dispersion forces (

) rather than polarity (

) or hydrogen bonding (

).

Solvent Compatibility Matrix

The following classification guides solvent selection for formulation and extraction:
e Class I: Hydrocarbons (Miscible)

o Solvents: Hexane, Heptane, Cyclohexane, Toluene, Benzene.
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o Mechanism:[1][2][3] Perfect thermodynamic match. The solute-solvent interaction energy
is nearly identical to the solvent-solvent interaction, leading to near-ideal mixing.

o Application: Primary diluents for stock solutions.

o Class II: Halogenated Solvents (Miscible)
o Solvents: Dichloromethane (DCM), Chloroform, Carbon Tetrachloride.

o Mechanism:[1][2][3] High dispersion forces of halogenated solvents stabilize the alkyl
chain.

o Application: Liquid-Liquid extraction from aqueous matrices.
o Class lll: Polar Aprotic (Variable/Temperature Dependent)
o Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

o Behavior: Soluble in THF and Ethyl Acetate. Solubility in Acetone is temperature-
dependent; cooling may induce phase separation (cloud point).

o Warning: Incompatible with DMSO or Acetonitrile for high-concentration stocks.
e Class IV: Polar Protic (Insoluble)
o Solvents: Water, Methanol, Ethanol, Isopropanol.

o Behavior: Immiscible.[4] The energetic cost of disrupting the solvent's hydrogen bond
network (cavitation energy) exceeds the gain from solute-solvent dispersion interactions.

Thermodynamic Modeling (Hansen Solubility
Parameters)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP).
Undecylcyclohexane is dominated by the Dispersion (

) term.
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Estimated HSP Values (MPa”0.5)

o (Dispersion): ~16.0 — 16.5 (Matches alkanes)
o (Polarity): ~0.0 (Negligible dipole)
e (H-Bonding): ~0.0 (No donor/acceptor sites)

Interaction Radius (

): Solubility is predicted when the "distance" (
) between the solvent and solute in Hansen space is minimized:

o Target: Solvents with

are likely to dissolve undecylcyclohexane.

Visualization: Solubility Decision Logic
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Figure 1: Decision tree for solvent selection based on polarity class.

Experimental Protocols

Since undecylcyclohexane lacks a UV chromophore, standard HPLC-UV methods are
ineffective. The following protocols utilize Gas Chromatography (GC) and Gravimetric Analysis.

Protocol A: Quantitative Solubility via GC-FID
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Objective: Determine precise solubility limits in borderline solvents (e.g., Acetone, Acetonitrile).

e Preparation:

o Add excess undecylcyclohexane to the target solvent in a sealed vial.

o Equilibrate at 25°C for 24 hours with constant agitation (shaking/stirring).

o Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved droplets.

e Sampling:

o Carefully aspirate the supernatant.

o Dilute the supernatant 1:100 into Hexane (internal standard: Dodecane).

e Analysis (GC-FID):

o

Column: HP-5 or DB-5 (Non-polar capillary column).

[¢]

Inlet: 250°C, Splitless mode.

o

Oven: 100°C (1 min) - Ramp 20°C/min - 300°C.

Detector: FID at 300°C.

[e]

¢ Quantification:

o Calculate concentration against a linear calibration curve (0.1 — 10 mg/mL in Hexane).

Protocol B: High-Throughput Visual Solubility Screen

Objective: Rapid binary classification (Soluble/Insoluble) for formulation screening.
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Figure 2: Step-wise dilution protocol for rapid solubility determination.

Applications in R&D

¢ Lipophilicity Modeling: Used as a reference compound for measuring
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, which models blood-brain barrier (BBB) permeability more accurately than octanol/water
systems for non-polar drugs.

o Surfactant Synthesis: Acts as a hydrophobic tail precursor. The cyclohexane ring provides
steric bulk different from linear alkyl chains, affecting critical micelle concentration (CMC).

o Lubricant Additives: Due to its high boiling point and viscosity index, it serves as a model
base oil for testing antioxidant additives in non-polar environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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